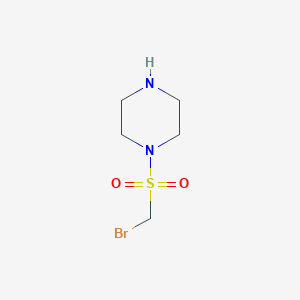

1-((Bromomethyl)sulfonyl)piperazine

Description

Properties

Molecular Formula |

C5H11BrN2O2S |

|---|---|

Molecular Weight |

243.12 g/mol |

IUPAC Name |

1-(bromomethylsulfonyl)piperazine |

InChI |

InChI=1S/C5H11BrN2O2S/c6-5-11(9,10)8-3-1-7-2-4-8/h7H,1-5H2 |

InChI Key |

HKLYIRRWQFICPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation Using Bromomethylsulfonyl Chloride

One common approach is the nucleophilic substitution reaction where piperazine acts as a nucleophile attacking bromomethylsulfonyl chloride. This method involves:

- Reagents : Piperazine, bromomethylsulfonyl chloride, base (e.g., triethylamine or sodium bicarbonate), and an aprotic solvent such as dichloromethane or tetrahydrofuran.

- Procedure : Piperazine is dissolved in the solvent under an inert atmosphere (nitrogen or argon). The base is added to neutralize the hydrochloric acid generated. Bromomethylsulfonyl chloride is then added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- Workup : After completion, the reaction mixture is quenched with water, extracted with organic solvents, dried over anhydrous sodium sulfate, and purified by silica gel chromatography.

This method yields 1-((Bromomethyl)sulfonyl)piperazine with moderate to good yields (typically 50–75%) depending on reaction conditions and purity of reagents.

Two-Step Synthesis via Sulfonylation and Bromination

An alternative method involves two steps:

- Sulfonylation of Piperazine : Piperazine is first reacted with a sulfonyl chloride derivative (e.g., chloromethylsulfonyl chloride) to form 1-((Chloromethyl)sulfonyl)piperazine.

- Halogen Exchange or Bromination : The chloromethyl group is then converted to bromomethyl by treatment with a brominating agent such as sodium bromide in acetone or by direct bromination using N-bromosuccinimide (NBS).

This method allows better control over the halogen substitution and can improve the purity of the final product.

Protection-Deprotection Strategies

In some synthetic routes, the piperazine nitrogen atoms are protected (e.g., Boc-protection) to selectively functionalize one nitrogen atom. After sulfonylation with bromomethylsulfonyl chloride, the protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), yielding the target compound.

This approach is useful when regioselectivity is critical or when further functionalization of the piperazine ring is planned.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran (THF) | Aprotic solvents preferred |

| Temperature | 0–5 °C during addition, room temperature | Low temperature controls side reactions |

| Base | Triethylamine, sodium bicarbonate | Neutralizes HCl byproduct |

| Reaction Time | 1–4 hours | Monitored by TLC or LCMS |

| Atmosphere | Nitrogen or argon | Prevents oxidation or moisture interference |

| Purification | Silica gel chromatography | Ethyl acetate/hexanes mixtures |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are used to monitor reaction progress and confirm the consumption of starting materials.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure, especially the presence of bromomethyl and sulfonyl groups.

- Infrared (IR) Spectroscopy identifies characteristic sulfonyl (S=O) stretching vibrations.

- Purification is typically achieved by silica gel chromatography using ethyl acetate/hexanes as eluents.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct sulfonylation | Piperazine + bromomethylsulfonyl chloride | Simple, fewer steps | Possible side reactions | 50–70 |

| Two-step sulfonylation + bromination | Sulfonylation with chloromethylsulfonyl chloride, then bromination | Better control, higher purity | More steps, longer synthesis | 60–75 |

| Protection-deprotection | Boc-protection, sulfonylation, deprotection | Regioselective, versatile | Additional steps, cost | 55–70 |

Chemical Reactions Analysis

Types of Reactions: 1-((Bromomethyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids or other oxidized products.

Reduction Reactions: The sulfonyl group can be reduced to sulfides under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Derivatives with various functional groups replacing the bromomethyl group.

Oxidation Reactions: Sulfonic acids or other oxidized derivatives.

Reduction Reactions: Sulfides or other reduced products.

Scientific Research Applications

Antibacterial Applications

1-((Bromomethyl)sulfonyl)piperazine derivatives have been investigated for their potential as inhibitors of bacterial enzymes. A notable study identified sulfonyl piperazine scaffolds as promising candidates for developing inhibitors targeting LpxH, an essential enzyme in lipid A biosynthesis in Gram-negative bacteria. These compounds exhibited significant antibiotic activity, particularly against Klebsiella pneumoniae and Escherichia coli strains that are resistant to conventional antibiotics .

Table 1: Antibacterial Activity of Sulfonyl Piperazine Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| AZ1 | LpxH | Inhibitory against K. pneumoniae | |

| JH-LPH-28 | LpxH | Enhanced potency in enzymatic assays |

Antipsychotic Applications

Research has also indicated that piperazine derivatives can act as effective antipsychotic agents. Compounds similar to this compound have shown promising results in modulating neurotransmitter systems, particularly as agonists at the 5HT_1A receptor. This activity is associated with antidepressant effects and the reduction of extrapyramidal side effects commonly seen with traditional antipsychotics .

Case Study: Piperazine Derivatives in Psychosis Treatment

In a clinical study, piperazine derivatives were administered to patients with schizophrenia and demonstrated a significant reduction in both positive and negative symptoms. The compounds' dual action on dopamine D2 and serotonin receptors provides a favorable profile for treating psychotic disorders .

Anticancer Applications

The sulfonamide moiety present in this compound has been linked to anticancer activity. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cell division .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| 10ec | Breast Cancer | Induces apoptosis via cell cycle arrest | |

| Phenanthroline derivatives | Various cancers | Cytotoxic effects against cancer cell lines |

Synthesis and Structural Modifications

The synthesis of this compound involves several strategic modifications to enhance its biological activity. For instance, the introduction of various substituents on the piperazine ring can significantly influence its pharmacological properties and efficacy against specific targets .

Synthesis Overview

- Starting Material : Piperazine

- Key Reagents : Bromomethyl sulfonyl chloride

- Reaction Conditions : Typically requires mild conditions to preserve the integrity of the piperazine ring while facilitating the sulfonylation reaction.

Mechanism of Action

The mechanism of action of 1-((Bromomethyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues of 1-((Bromomethyl)sulfonyl)piperazine:

Key Observations :

- Bromine Position : Unlike this compound, most brominated analogues (e.g., 1-((4-bromophenyl)sulfonyl)piperazine) feature bromine on the aryl ring rather than the methyl group adjacent to the sulfonyl . This distinction makes the target compound more reactive in alkylation or substitution reactions.

- Sulfonyl vs. Aryl Substitution : Compounds like TFMPP and mCPP lack the sulfonyl group, instead relying on aryl halogens for activity, primarily as serotonin receptor agonists .

Pharmacological and Functional Properties

- Serotonin Receptor Activity: TFMPP and mCPP act as 5-HT1B/1C receptor agonists, suppressing locomotor activity in rats .

- Diagnostic Applications: Sulfonylpiperazines with halogen substituents, such as [18F]DASA-23, are used in PET imaging for cancer, suggesting the bromine in the target compound could enable radiolabeling or targeted therapies .

Physicochemical Properties

- Acidity: The sulfonyl group increases acidity (pKa ~3–4 for similar compounds), enhancing water solubility compared to non-sulfonated piperazines .

- Reactivity : The bromomethyl group’s leaving-group capability distinguishes it from aryl-brominated analogues, enabling nucleophilic substitutions (e.g., with amines or thiols) .

Data Tables

Table 1: Structural and Functional Comparison

| Property | This compound | 1-((4-Bromophenyl)sulfonyl)piperazine | TFMPP |

|---|---|---|---|

| Molecular Formula | C₅H₁₀BrN₂O₂S | C₁₀H₁₂BrN₂O₂S | C₁₁H₁₂F₃N₂ |

| Bromine Position | Bromomethyl | 4-Bromophenyl | None |

| Key Functional Group | Sulfonyl, bromomethyl | Sulfonyl, bromoaryl | Trifluoromethyl |

| Pharmacological Activity | Not reported (potential alkylator) | Not reported | 5-HT1B/1C agonist |

Biological Activity

1-((Bromomethyl)sulfonyl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound has been studied for its interactions with various biological targets, including its antimicrobial properties, effects on neuroinflammation, and potential applications in drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group and a sulfonyl moiety attached to the piperazine ring. Its molecular formula is , with a molecular weight of approximately 227.12 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The sulfonyl group enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions. This reactivity may lead to modifications in proteins or nucleic acids, potentially affecting their function.

Key Mechanisms:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes.

- Neuroinflammation Modulation : Research indicates that piperazine derivatives can modulate inflammatory pathways, suggesting potential use in treating neurodegenerative diseases.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 22 | |

| Klebsiella pneumoniae | 19 |

These results indicate that the compound shows significant antibacterial activity, particularly against Gram-negative bacteria.

Neuroinflammation Studies

In a study investigating the effects of piperazine derivatives on neuroinflammation, this compound was tested for its ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in inflammatory processes.

- Findings : The compound demonstrated a dose-dependent inhibition of MAGL, suggesting its potential as an anti-inflammatory agent. In vitro assays showed that concentrations as low as 10 µM could significantly reduce pro-inflammatory cytokine release from activated microglial cells .

Case Studies

- Antibacterial Efficacy : A recent study tested various piperazine derivatives, including this compound, against antibiotic-resistant strains of bacteria. The compound exhibited comparable efficacy to standard antibiotics, highlighting its potential as an alternative treatment option .

- Neuroprotective Effects : In vivo studies on animal models indicated that treatment with this compound resulted in reduced neuroinflammatory markers following traumatic brain injury, supporting its application in neuroprotection .

Q & A

What are the standard synthetic protocols for introducing the bromomethyl sulfonyl group into piperazine derivatives?

Basic Research Question

The bromomethyl sulfonyl group is typically introduced via nucleophilic substitution or coupling reactions. A common method involves reacting piperazine with bromomethyl sulfonyl chloride in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF or DCM). For example, demonstrates the use of propargyl bromide for alkylation under mild conditions (room temperature, 6–7 hours), monitored by TLC, followed by purification via silica gel chromatography . highlights sulfonyl chloride coupling with piperazine derivatives using stoichiometric control (1.2 equiv. sulfonyl chloride) and copper catalysts to enhance reactivity .

Which analytical techniques are essential for characterizing 1-((Bromomethyl)sulfonyl)piperazine?

Basic Research Question

Critical techniques include:

- NMR Spectroscopy : To confirm substitution patterns on the piperazine ring and sulfonyl group integration (e.g., δH ~3.5–4.0 ppm for CH₂-SO₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and purity (>97% as shown in ) .

- HPLC : Assess purity and resolve enantiomeric mixtures (if chiral centers exist) .

- X-ray Crystallography : For unambiguous structural confirmation (e.g., used a Bruker D8 Quest diffractometer) .

How can reaction conditions be optimized to improve yields of sulfonyl piperazine derivatives?

Advanced Research Question

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity, while aqueous-organic biphasic systems (e.g., H₂O:DCM in ) improve regioselectivity .

- Catalysis : Copper sulfate/sodium ascorbate ( ) accelerates click chemistry for triazole formation .

- Temperature Control : Room temperature minimizes side reactions (e.g., used ambient conditions for benzoyl chloride coupling) .

- Purification : Gradient elution in column chromatography (e.g., ethyl acetate:hexane ratios) resolves closely related byproducts .

How can contradictory bioactivity data for sulfonyl piperazine derivatives be resolved?

Advanced Research Question

Contradictions often arise from structural nuances or assay variability. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., fluorobenzyl vs. chlorophenyl groups) to isolate pharmacophores ( ) .

- Computational Docking : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target enzymes (e.g., LpxH in ) .

- Crystallographic Analysis : Resolve steric or electronic effects via crystal structures (e.g., ’s use of CCDC data) .

What role do computational methods play in designing sulfonyl piperazine-based enzyme inhibitors?

Advanced Research Question

Computational approaches enable:

- Binding Affinity Prediction : Docking studies (e.g., ’s JH-LPH series) prioritize derivatives with optimal hydrogen bonding and hydrophobic interactions .

- Pharmacophore Modeling : Identify critical functional groups (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .

- MD Simulations : Assess stability of inhibitor-enzyme complexes over time .

How are piperazine-based ligands designed for metal coordination studies?

Advanced Research Question

Key considerations include:

- Nitrogen Coordination Sites : Piperazine’s two tertiary nitrogens bind transition metals (e.g., Ni(II), Zn(II)) as shown in .

- Backbone Rigidity : Piperazine’s semi-rigid structure balances flexibility and preorganization for metal chelation .

- Thermodynamic Studies : Potentiometric titrations in aqueous media ( ) determine stability constants (log K) for metal-ligand complexes .

What challenges arise in achieving enantiomeric purity in chiral sulfonyl piperazines?

Advanced Research Question

Challenges include racemization during synthesis and purification. Solutions involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.